Guanine-4,5-13C2,7-15N
Description
The Unique Role of Guanine (B1146940) in Nucleic Acid Structure and Cellular Processes
Guanine is a fundamental building block of life, playing a critical role as one of the four main nucleobases in the structure of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). allen.inkhanacademy.org In the DNA double helix, guanine forms three hydrogen bonds with its complementary base, cytosine, a pairing that is crucial for the stability and integrity of the genetic code. allen.in This specific and stable pairing is essential for the accurate replication and transmission of genetic information. allen.innumberanalytics.com
Beyond its structural role in nucleic acids, guanine is a key player in various cellular functions. allen.in Guanine-rich sequences in DNA can form unique secondary structures known as G-quadruplexes, which are involved in regulating gene expression. allen.in Furthermore, guanine nucleotides, such as guanosine (B1672433) triphosphate (GTP), are vital for cellular energy metabolism and signaling pathways. allen.innumberanalytics.comwikipedia.org GTP hydrolysis is a fundamental switch in processes like G-protein coupled receptor signaling and protein synthesis. numberanalytics.com
Rationale for Site-Specific Isotopic Labeling of Guanine-4,5-13C2,7-15N
The specific placement of isotopes in this compound is not arbitrary. The labeling at the C4 and C5 positions with ¹³C and at the N7 position with ¹⁵N provides distinct advantages for various analytical applications. Site-specific labeling helps to reduce the complexity of NMR spectra and circumvents issues related to scalar and dipolar couplings that can arise with uniform labeling. acs.org
The rationale for this specific labeling pattern includes:
Probing Nucleic Acid Interactions: The N7 position of guanine is often involved in hydrogen bonding and metal ion coordination within complex nucleic acid structures and protein-nucleic acid interactions. nih.gov Labeling this nitrogen with ¹⁵N allows for detailed NMR studies of these interactions.
Investigating Reaction Mechanisms: The C4 and C5 atoms are part of the purine (B94841) ring system and can be involved in various enzymatic and chemical reactions. nih.gov Tracing the fate of these ¹³C atoms can help elucidate reaction mechanisms, such as those involved in DNA damage and repair. nih.gov
Structural Determination: The specific placement of ¹³C and ¹⁵N labels provides valuable constraints for determining the three-dimensional structures of RNA and DNA molecules using advanced NMR techniques. acs.orgnih.gov
Overview of Advanced Analytical Techniques Amenable to this compound Enrichment
The utility of this compound is realized through its analysis by sophisticated instrumentation capable of detecting subtle differences in mass and nuclear spin properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying the structure and dynamics of molecules in solution at atomic resolution. nih.gov The incorporation of ¹³C and ¹⁵N labels into guanine significantly enhances the resolution and information content of NMR spectra, overcoming the spectral overlap that is often a challenge in studying large nucleic acids. acs.orgnih.gov Heteronuclear NMR experiments, which correlate the signals of protons with those of ¹³C and ¹⁵N, are particularly valuable for assigning resonances and determining the structure of isotopically labeled RNA and DNA. scispace.comnih.gov
Mass Spectrometry (MS): Mass spectrometry is used to precisely measure the mass-to-charge ratio of ions, making it an ideal tool for detecting and quantifying isotope-labeled compounds. silantes.com When coupled with separation techniques like liquid chromatography (LC-MS), it can be used to trace the metabolic fate of this compound through complex biological samples. springernature.com Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the labeled molecule and analyzing the resulting pieces. nih.govnih.gov This technique is instrumental in identifying and quantifying DNA adducts and other modifications. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃¹³C₂H₅N₄¹⁵NO | scbt.comnovachem.com.au |
| Molecular Weight | 154.1 g/mol | scbt.com |
| Unlabeled CAS Number | 73-40-5 | scbt.com |
| Labeled CAS Number | 1207525-05-0 | novachem.com.au |
Properties
CAS No. |
1207525-05-0 |
|---|---|
Molecular Formula |
C5H5N5O |
Molecular Weight |
154.107 |
IUPAC Name |
2-amino-3,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i2+1,3+1,7+1 |
InChI Key |
UYTPUPDQBNUYGX-QZTPXDJLSA-N |
SMILES |
C1=NC2=C(N1)C(=O)N=C(N2)N |
Synonyms |
2-Amino-1,9-dihydro-6H-purin-6-one-4,5-13C2, 7-15N; 2-Amino-6-hydroxy-1H-purine-4,5-13C2, 7-15N; 2-Amino-6-hydroxypurine-4,5-13C2, 7-15N; 2-Aminohypoxanthine-4,5-13C2, 7-15N; 9H-Guanine-4,5-13C2, 7-15N; 2-Aminohypoxanthine-4,5-13C2, 7-15N; |
Origin of Product |
United States |
Applications in Metabolic Pathway Elucidation and Flux Analysis Using Guanine 4,5 13c2,7 15n
Quantitative Metabolic Flux Analysis (MFA) with Dual ¹³C/¹⁵N Labeling
Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.gov The simultaneous use of both ¹³C and ¹⁵N isotopes, known as dual labeling, provides a more comprehensive picture by tracking the fate of both carbon and nitrogen atoms from precursors to final products like guanine (B1146940). uky.eduethz.ch This approach is instrumental in resolving complex metabolic networks. nih.gov
The de novo purine (B94841) biosynthesis pathway is a complex, energy-intensive process that assembles the purine ring from various small molecules. acs.orgwikipedia.org Guanine-4,5-¹³C₂,7-¹⁵N, when used in concert with labeled precursors, allows researchers to trace the specific contributions of these precursors to the guanine molecule. For instance, the nitrogen at position 7 is derived from glycine (B1666218), while the carbons at positions 4 and 5, along with the nitrogen at position 7, are all part of the incorporated glycine molecule. acs.org By feeding cells with precursors like [¹⁵N]-glycine and [¹³C]-glucose, researchers can monitor the incorporation of these isotopes into guanine, thereby quantifying the flux through the de novo pathway. biorxiv.org
Table 1: Precursors for De Novo Purine Biosynthesis
| Atom in Purine Ring | Precursor Molecule |
|---|---|
| N1 | Aspartate |
| C2 | Formate (B1220265) (from Serine) |
| N3 | Glutamine |
| C4 | Glycine |
| C5 | Glycine |
| C6 | CO₂ |
| N7 | Glycine |
| C8 | Formate (from Serine) |
| N9 | Glutamine |
This table details the molecular origins of each atom in the purine ring structure during de novo synthesis.
The rate of de novo purine synthesis can vary significantly depending on the cell type and its proliferative state. oup.com By introducing labeled precursors and measuring the isotopic enrichment in the resulting guanine, it is possible to quantify the contribution of the de novo pathway to the total purine nucleotide pool. For example, studies in rapidly dividing cancer cells have used such methods to demonstrate an upregulation of de novo synthesis to meet the high demand for nucleic acid precursors. uky.edu The specific labeling pattern of Guanine-4,5-¹³C₂,7-¹⁵N allows for precise measurement of the flux from glycine and other precursors into the purine ring. biorxiv.org
In addition to de novo synthesis, cells can also recycle pre-existing purine bases through the purine salvage pathway. acs.org This pathway is crucial for cellular economy, especially in non-proliferating cells. The activity of the salvage pathway can be studied by providing cells with labeled guanine, such as Guanine-4,5-¹³C₂,7-¹⁵N, and monitoring its re-incorporation into the nucleotide pool. This allows for a quantitative assessment of the balance between de novo synthesis and salvage, which can be altered in various disease states, including certain cancers and metabolic disorders. nih.govnih.gov For instance, deficiencies in enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a key enzyme in the salvage pathway, lead to an over-reliance on de novo synthesis. nih.gov
Interrogation of Intermediary Metabolism and Anaplerotic Reactions
The biosynthesis of purines is intrinsically linked to central metabolic pathways that supply the necessary precursors. nih.gov Therefore, the isotopic labeling patterns in guanine can provide valuable information about the activity of these interconnected pathways.
The precursors for purine synthesis, such as glycine, aspartate, glutamine, and formate, are derived from central metabolic pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.gov For example, glycine can be synthesized from the glycolytic intermediate 3-phosphoglycerate. By using tracers like uniformly labeled [¹³C]-glucose, researchers can follow the flow of carbon atoms from glucose into these precursors and subsequently into the purine ring of guanine. This allows for the quantification of carbon and nitrogen shunting from central metabolism to nucleotide biosynthesis. ethz.ch
Anaplerotic reactions, which replenish intermediates of the TCA cycle, are also crucial for sustaining the output of biosynthetic precursors. wikipedia.orgnumberanalytics.comtaylorandfrancis.com The activity of these reactions can be indirectly assessed by analyzing the labeling patterns of purine precursors that originate from TCA cycle intermediates, such as aspartate (derived from oxaloacetate). nih.gov
Proliferating cells, particularly cancer cells, often exhibit significant metabolic rewiring to support rapid growth and division. oup.com This includes increased glucose uptake, altered glutamine metabolism, and enhanced biosynthetic output. nih.govescholarship.org Isotopic labeling studies using tracers that feed into the purine biosynthesis pathway are instrumental in quantifying these changes. For instance, by comparing the incorporation of labeled precursors into guanine in cancer cells versus normal cells, researchers can identify specific metabolic pathways that are upregulated or downregulated. This information is critical for understanding the metabolic vulnerabilities of cancer cells and for developing targeted therapies. biorxiv.org
Table 2: Metabolic Rewiring in Proliferating Cells
| Metabolic Pathway | Change in Proliferating Cells | Implication for Purine Synthesis |
|---|---|---|
| Glycolysis | Increased | Increased supply of precursors (e.g., for glycine synthesis) |
| Pentose Phosphate Pathway | Increased | Increased production of PRPP, a key substrate for purine synthesis nih.gov |
| Glutaminolysis | Increased | Increased supply of nitrogen for the purine ring nih.gov |
| One-Carbon Metabolism | Increased | Increased supply of formate for C2 and C8 of the purine ring |
This table summarizes common metabolic alterations in rapidly dividing cells and their impact on the de novo synthesis of purines.
High-Resolution Mass Spectrometry (HRMS) for Isotopomer Distribution Analysis
High-Resolution Mass Spectrometry (HRMS) is a key analytical technique for determining the distribution of isotopomers—molecules that differ only in their isotopic composition. uni-regensburg.demdpi.com When Guanine-4,5-13C2,7-15N is metabolized, the incorporated stable isotopes (¹³C and ¹⁵N) are distributed among various downstream metabolites. HRMS can distinguish between these isotopomers based on their precise mass-to-charge ratios, allowing for the detailed tracking of metabolic pathways. uni-regensburg.demdpi.com This technique is sensitive enough to detect minute mass differences, which is crucial for resolving the incorporation of different isotopes with the same nominal mass, such as ¹³C and ¹⁵N. uni-regensburg.de
Derivatization Strategies for this compound Metabolites
To enhance the volatility and thermal stability of guanine and its metabolites for gas chromatography-mass spectrometry (GC-MS) analysis, various derivatization strategies are employed. nih.govnih.gov These methods aim to reduce the polarity of the molecules. nih.gov
Common derivatization techniques include:
Silylation: This process can sometimes lead to the unwanted oxidation of guanine. nih.gov To mitigate this, the reaction can be performed under a nitrogen atmosphere, and prepurification of the target metabolite can help ensure more reliable results. nih.gov
Pentafluorobenzylation: This technique has proven effective for the ring NH site of guanine compounds. nih.gov
Acylation and Alkylation: These methods are also used to modify the functional groups of guanine metabolites.
The choice of derivatization agent is critical. For instance, in the analysis of O6-alkylguanines, converting the NH2 group to a fluoro group and using a tert-butyl group for the OH group have been shown to be effective. nih.gov It is also important to consider that different isomers, such as N7 and N9 derivatives, can form during derivatization and may exhibit different chromatographic behaviors. nih.gov
Chromatographic Separation Techniques for Labeled Guanine Species
Effective separation of labeled guanine species and their metabolites is essential for accurate mass spectrometric analysis. nih.gov Several chromatographic techniques are utilized for this purpose:
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for separating and quantifying isotopically labeled nucleic acids. asm.orgacs.org Reversed-phase chromatography with C18 columns is commonly used to separate guanine and its derivatives. nih.govmit.edu The mobile phase typically consists of an aqueous solution with a small percentage of an organic solvent like acetonitrile (B52724) and an acid such as acetic acid to improve peak shape. nih.govmit.edu
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers higher resolution and sensitivity compared to traditional HPLC, making it suitable for detecting low levels of isotopic enrichment. asm.org UHPLC-MS/MS methods have been developed to separate and detect all five nucleobases, including guanine, and can quantify ¹³C enrichment with high sensitivity. asm.org
Gas Chromatography (GC): When coupled with mass spectrometry (GC-MS), GC is used for the analysis of derivatized, volatile guanine metabolites. nih.govresearchgate.net The choice of column, such as a fused silica (B1680970) capillary column coated with a phenylmethylsilicone gum phase, is important for achieving good separation. oup.com
| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Common Detector | Key Advantage |
|---|---|---|---|---|
| HPLC | Reversed-Phase C18 | Acetonitrile/Water with Acetic Acid | Mass Spectrometer (MS) | Robust and widely applicable for polar compounds. |
| UHPLC | BEH Phenyl | Acetonitrile/Water with Formic Acid | Tandem Mass Spectrometer (MS/MS) | Higher resolution and sensitivity for complex mixtures. asm.org |
| GC | Fused Silica Capillary (e.g., 5% phenylmethylsilicone) | Helium | Mass Spectrometer (MS) | Excellent separation for volatile and thermally stable compounds after derivatization. oup.com |
Computational Modeling of Isotopomer Data for Flux Quantitation
The data generated from HRMS analysis of isotopomers is complex and requires computational modeling to translate it into meaningful metabolic flux information. nih.govfrontiersin.org This process, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), involves fitting the experimentally measured isotopomer distributions to a mathematical model of the metabolic network. nih.gov
Key aspects of this computational modeling include:
Metabolic Network Models: These models define the biochemical reactions and atom transitions within the system. frontiersin.org
Isotopomer Balance Equations: A system of equations is used to describe the relationship between metabolic fluxes and the resulting isotopomer patterns. nih.gov
Flux Estimation: Iterative algorithms are used to find the set of fluxes that best explains the observed isotopomer data. frontiersin.org
Statistical Analysis: Statistical methods are applied to assess the confidence and precision of the estimated fluxes. frontiersin.org
Recent advancements have led to the development of integrated approaches, such as Bayesian multi-model ¹³C¹⁵N-MFA, which can simultaneously quantify carbon and nitrogen fluxes and provide more robust statistical inference. nih.govbiorxiv.orgembopress.org These methods can help to identify the most likely operational modes of metabolic pathways and resolve the directionality of reactions. nih.govbiorxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Retrobiosynthetic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for analyzing the labeling patterns of metabolites derived from isotopically labeled precursors like this compound. oup.comcore.ac.uk NMR can determine the precise location of isotopes within a molecule, which is invaluable for retrobiosynthetic analysis—the process of deducing a biosynthetic pathway by examining the isotopic labeling pattern in a final product. oup.comcore.ac.uk
Unraveling Complex Biosynthetic Networks via this compound Labeling Patterns
By introducing this compound and analyzing the resulting labeling patterns in various metabolites, researchers can trace the flow of carbon and nitrogen atoms through interconnected metabolic pathways. oup.comcore.ac.uk This approach is particularly useful for studying the biosynthesis of complex natural products.
For example, the labeling pattern of the ribose moiety in ribonucleotides, which can be obtained from the hydrolysis of RNA, can provide information about the pentose phosphate pathway. oup.comcore.ac.uk Similarly, the labeling patterns of amino acids can be used to reconstruct the metabolic activity of central pathways like glycolysis and the citric acid cycle. oup.comcore.ac.uk
| Labeled Precursor | Analyzed Metabolite Pool | Inferred Pathway Activity | Reference |
|---|---|---|---|
| This compound (and its precursors) | Ribonucleotides (from RNA hydrolysis) | Pentose Phosphate Pathway | oup.comcore.ac.uk |
| This compound (and its precursors) | Amino Acids (from protein hydrolysis) | Glycolysis, Citric Acid Cycle | oup.comcore.ac.uk |
Identification of Novel Metabolic Routes and Branch Points
Stable isotope labeling experiments monitored by NMR spectroscopy have been instrumental in the discovery of new metabolic pathways and the identification of key branch points. oup.comcore.ac.uk By comparing the labeling patterns of a target secondary metabolite with those of primary metabolites like amino acids and nucleosides, researchers can identify unexpected precursor-product relationships. oup.comcore.ac.uk
This retrobiosynthetic approach has been successfully applied to elucidate the biosynthesis of various compounds, including terpenoids, molybdopterin, and riboflavin. oup.comcore.ac.uk For instance, such studies have helped to distinguish between the classical mevalonate (B85504) pathway and the more recently discovered deoxyxylulose pathway for terpenoid biosynthesis. oup.comcore.ac.uk The detailed information on isotopic distribution provided by NMR can reveal the origins of different parts of a molecule, thereby uncovering novel enzymatic reactions and metabolic interconnections. oup.comcore.ac.uk
Structural and Dynamics Investigations of Nucleic Acids Utilizing Guanine 4,5 13c2,7 15n
Solution-State NMR Spectroscopy for RNA and DNA Structure Elucidation
Solution-state NMR spectroscopy is a premier technique for studying the three-dimensional structure and dynamic properties of biological macromolecules in a near-native environment. The use of Guanine-4,5-¹³C₂,7-¹⁵N has been particularly beneficial in the study of RNA and DNA, where spectral overlap and signal degeneracy present significant challenges. acs.orgotsuka.co.jp
Assignment of Guanine (B1146940) Resonances in Large RNA Constructs with Guanine-4,5-¹³C₂,7-¹⁵N
The assignment of resonances in the NMR spectra of large RNA molecules (>30 nucleotides) is often a bottleneck due to severe spectral crowding. researchgate.netsemanticscholar.org Selective isotope labeling with compounds like Guanine-4,5-¹³C₂,7-¹⁵N simplifies complex spectra by introducing specific NMR-active nuclei, thereby facilitating unambiguous resonance assignment. mdpi.combibliotekanauki.pl This approach has been successfully applied to various large RNA constructs, providing crucial starting points for detailed structural analysis.
A notable example is the study of riboswitch aptamer domains, which are often in the range of 70-80 nucleotides. In the Bacillus subtilis xpt-pbuX guanine-sensing riboswitch aptamer, selective isotope labeling was essential to resolve the signals associated with individual nucleotides, allowing for the analysis of ligand-induced folding. scilit.com Similarly, for the 26mer Box C/D RNA in complex with the L7Ae protein, nucleotide-type selective labeling, including the use of labeled guanosine (B1672433), was instrumental in assigning over 80% of the site-specific ¹³C and ¹⁵N resonances. uni-hannover.de
| RNA Construct | Size (nucleotides) | Key Finding from Guanine Labeling | Citation |
|---|---|---|---|
| Guanine-sensing riboswitch aptamer domain (B. subtilis xpt-pbuX) | ~73 | Enabled site-resolved kinetic analysis of ligand-induced folding by resolving individual nucleotide signals. | scilit.com |
| 26mer Box C/D RNA in complex with L7Ae | 26 | Facilitated the assignment of over 80% of site-specific ¹³C and ¹⁵N resonances in the RNA. | uni-hannover.de |
| mfl-aptamer domain | Not specified | Allowed for the characterization of the ligand-bound structure and comparison with related purine-sensing riboswitches. | nih.gov |
Probing Conformational Dynamics and Exchange Processes
Nucleic acids are inherently dynamic molecules, and their function is often intrinsically linked to conformational changes. Guanine-4,5-¹³C₂,7-¹⁵N labeling provides a means to study these dynamic processes, which can occur on a wide range of timescales. acs.orgoup.comnih.gov NMR techniques such as relaxation-dispersion and chemical exchange saturation transfer (CEST) can be applied to isotopically labeled samples to characterize these dynamic events. bibliotekanauki.pl
Studies on the guanine-sensing riboswitch have revealed that the aptamer domain exists in a dynamic equilibrium between different conformational states. oup.comnih.gov The binding of the cognate ligand, guanine, induces a structural transition, and the kinetics of this folding process can be monitored at atomic resolution using real-time NMR experiments on selectively labeled RNA. scilit.com For the guanine-sensing riboswitch, a multi-step folding pathway was identified, involving an initial encounter complex followed by the formation of the ligand-binding pocket and subsequent stabilization of a long-range loop-loop interaction. scilit.com The presence of Mg²⁺ ions has also been shown to influence the conformational dynamics, promoting the pre-organization of key structural motifs in the free aptamer, which facilitates ligand binding. nih.govoup.com
| System | Dynamic Process | Kinetic/Thermodynamic Data | Citation |
|---|---|---|---|
| Guanine-sensing riboswitch aptamer | Ligand-induced folding | Half-lives (t₁/₂) for different residues ranged from 27.1 ± 2.3 s to 30.6 ± 3.0 s. | scilit.com |
| Guanine-sensing riboswitch aptamer | Encounter complex formation | Characterized by low-affinity and reduced specificity ligand binding, detected by NMR line broadening. | oup.com |
Inter-nucleotide and Intra-nucleotide Interactions via ¹³C/¹⁵N Coupling
The measurement of scalar (J) coupling constants between ¹³C and ¹⁵N nuclei provides valuable information about the covalent bond structure and conformation of nucleic acids. mdpi.comnih.gov The specific labeling pattern of Guanine-4,5-¹³C₂,7-¹⁵N allows for the determination of one-bond (¹J) and two-bond (²J) coupling constants involving the labeled atoms. These coupling constants are sensitive to the local electronic environment and can be used to verify resonance assignments and gain insights into molecular geometry. nih.govitb.ac.id
Theoretical calculations based on density functional theory (DFT) have been used to predict these coupling constants in guanine and its derivatives. nih.govcuni.cz For instance, the one-bond coupling constant ¹J(C5-N7) is influenced by the hybridization of the atoms and the presence of hydrogen bonding or metal coordination at N7. The two-bond coupling ¹J(C4-N7) provides further constraints on the geometry of the purine (B94841) ring. Experimental measurement of these couplings in labeled nucleic acids can provide a powerful test for theoretical models and can be used to refine structural models. nih.govembo.org
| Coupling Constant | Calculated Value (Hz) | Context | Citation |
|---|---|---|---|
| ¹J(Mg,N7) | 5.6 | Inner-shell coordination of Mg²⁺ at N7 of guanine. | nih.govcuni.cz |
| ¹J(Zn,N7) | -36.5 | Inner-shell coordination of Zn²⁺ at N7 of guanine. | nih.govcuni.cz |
| ²J(C2-N7) | Significantly lower in TFA than in DMSO-d6 | In tetrazolo[1,5-b] scilit.comnih.govoup.comtriazine, indicating solvent-dependent structural changes. | nih.gov |
Solid-State NMR Applications for Supramolecular Assemblies Incorporating Guanine-4,5-¹³C₂,7-¹⁵N
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for the structural characterization of large, non-crystalline, and insoluble biomolecular assemblies, such as nucleic acid-protein complexes and ordered nucleic acid structures. uni-hannover.denih.gov Isotopic labeling, including the use of Guanine-4,5-¹³C₂,7-¹⁵N, is often essential for ssNMR studies to enhance sensitivity and simplify spectra. researchgate.netmdpi.com
Structural Characterization of Nucleic Acid-Protein Complexes
Many biological functions are carried out by large ribonucleoprotein (RNP) complexes. Determining the structure of these complexes is key to understanding their mechanisms. ssNMR, in conjunction with specific isotopic labeling strategies, has emerged as a valuable tool for studying these systems. nih.govacs.org
The complex between the 26mer Box C/D RNA and the L7Ae protein has been extensively studied by ssNMR. uni-hannover.denih.govnih.gov In these studies, nucleotide-type selective labeling of the RNA, including the use of ¹³C,¹⁵N-labeled guanosine, was crucial for obtaining resonance assignments and structural restraints. uni-hannover.denih.gov By combining ssNMR data from selectively labeled samples with computational modeling, a high-resolution structure of the RNA-protein complex was determined. researchgate.net These studies have provided insights into the intermolecular interface and the specific contacts between the protein and the RNA. nih.govacs.org
| Complex | Key Finding from Guanine Labeling | Citation |
|---|---|---|
| 26mer Box C/D RNA - L7Ae protein | Enabled site-specific resonance assignment and the determination of the RNA structure within the complex. | uni-hannover.denih.govresearchgate.net |
| 26mer Box C/D RNA - L7Ae protein | Allowed for the identification of the RNA-binding surface on the protein through chemical shift perturbations. | nih.gov |
Investigation of Ordered Nucleic Acid Structures
Guanine-rich sequences in DNA and RNA can fold into four-stranded structures known as G-quadruplexes. These structures are implicated in various biological processes, including transcriptional regulation and telomere maintenance, making them attractive drug targets. ntu.edu.sgoup.com ssNMR is well-suited for studying these highly ordered, and often polymorphic, structures. researchgate.net
Isotopic labeling of guanine residues is particularly powerful for elucidating the intricate hydrogen-bonding networks and stacking interactions that define G-quadruplex topologies. mdpi.comntu.edu.sg Specific labeling with Guanine-4,5-¹³C₂,7-¹⁵N can help to unambiguously assign the resonances of the guanine imino and aromatic protons, which are sensitive reporters of G-tetrad formation and conformation. researchgate.netoup.com Such studies have been instrumental in determining the high-resolution structures of various G-quadruplexes, revealing novel folding topologies and providing insights into their stability and ligand-binding properties. ntu.edu.sgru.nl
| G-Quadruplex System | Key Finding from Guanine Labeling | Citation |
|---|---|---|
| kit* G-quadruplex | Residue-specific 15N, 13C-labeling of guanine residues aided in the assignment of imino proton signals and characterization of the G-quadruplex structure. | oup.com |
| Pu22T G-quadruplex | Chemical shift changes of guanine imino protons upon ligand binding were monitored to characterize the interaction with a cyclometalated iridium(III) complex. | acs.org |
| Generic G-quadruplexes | Guanine C8 modifications are used to probe groove dimensions and influence quadruplex stability and topology. | mdpi.com |
Isotope-Edited and Isotope-Filtered NMR Experiments
The study of the structure and dynamics of nucleic acids, particularly those with complex architectures like G-quadruplexes, presents significant challenges for Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgrsc.org One of the primary obstacles is severe spectral crowding and resonance overlap, a direct consequence of the limited chemical diversity of the four nucleotide building blocks. nih.gov To overcome these limitations, isotope-labeling strategies are employed, where NMR-active stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are incorporated into the nucleic acid structure. otsuka.co.jpckisotopes.com The specific placement of these labels, as in Guanine-4,5-¹³C₂,7-¹⁵N, enables a suite of powerful NMR experiments, broadly categorized as isotope-edited and isotope-filtered experiments. nih.gov
Isotope-filtered experiments are designed to simplify complex proton (¹H) NMR spectra by selectively removing signals from protons that are attached to a specific isotope (e.g., ¹³C or ¹⁵N). unl.pt Conversely, isotope-edited experiments exclusively select for protons attached to the isotopic label, effectively making all other protons in the molecule "invisible". nih.gov These methods rely on differences in the nuclear spin properties between the common isotopes (¹²C, ¹⁴N) and their heavier, NMR-active counterparts (¹³C, ¹⁵N). By manipulating nuclear spins with tailored radiofrequency pulses, it becomes possible to "edit" the resulting spectrum to show only the signals of interest. nih.govunl.pt For instance, in a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, which measures through-space interactions between protons, applying an isotopic filter can distinguish between intramolecular and intermolecular NOEs in symmetric multimers or differentiate protein-ligand interactions. unl.pt
Simplified Spectral Interpretation and Reduced Spectral Crowding
Guanine-rich sequences, which are prone to forming G-quadruplex structures, are particularly difficult to analyze with standard ¹H NMR due to the high number of guanine residues leading to extensive overlap of their resonance signals. rsc.orgrsc.org The strategic incorporation of Guanine-4,5-¹³C₂,7-¹⁵N provides a direct solution to this problem. Selective labeling drastically reduces the complexity of the spectra because many of the confounding ¹H-¹H and ¹³C-¹³C scalar couplings are eliminated. otsuka.co.jpnih.gov
Using isotope-filtered techniques, researchers can suppress the overwhelming signals from unlabeled residues, allowing the distinct signals from the labeled guanine sites to be observed clearly. semanticscholar.org For example, a 1D ¹⁵N-filtered experiment on a DNA sample containing a site-specifically ¹⁵N-labeled guanine will only show the imino proton signal from that specific residue, enabling its unambiguous assignment even in a crowded spectrum. nih.govoup.com This approach has been instrumental in the assignment of imino and aromatic protons in complex G-quadruplex structures, such as the one formed in the promoter region of the human BCL2 gene. nih.govscispace.com In that research, the severe overlap in the 1D ¹H NMR spectrum was resolved by preparing multiple samples, each with a low-enrichment (6-8%) ¹⁵N-label at a single guanine position, and acquiring 1D ¹⁵N-edited HMQC spectra to assign each imino proton individually. nih.govscispace.com
The table below illustrates how site-specific labeling simplifies spectral assignment in a G-quadruplex.
| Experimental Approach | Observed Signals | Interpretation Challenge | Advantage of Isotope Labeling |
|---|---|---|---|
| Standard 1D ¹H NMR on Unlabeled G-Quadruplex | Multiple overlapping signals in the imino proton region (10.5-12 ppm). rsc.org | Extremely difficult to assign specific signals to individual guanine residues in the G-tetrads. rsc.org | N/A |
| 1D ¹⁵N-Filtered/Edited Experiment on Site-Specifically Labeled G-Quadruplex | A single, well-resolved imino proton signal corresponding to the ¹⁵N-labeled guanine. nih.govrsc.org | Unambiguous assignment of the imino proton for a specific guanine residue is straightforward. researchgate.netmdpi.com | Enables sequential assignment of all guanine residues by using a series of specifically labeled samples. nih.gov |
This reduction in spectral crowding is not just an aid to assignment; it is often a prerequisite for the detailed structural and dynamic analysis of large nucleic acid systems. nih.gov
Specific Probing of Guanine Environments in Biological Macromolecules
The incorporation of isotopic labels at specific atomic positions turns the nucleotide into a highly sensitive probe of its local chemical and structural environment. nih.govresearchgate.net The N7 atom of guanine, which is labeled in Guanine-4,5-¹³C₂,7-¹⁵N, is of particular significance in G-quadruplexes. This nitrogen atom is directly involved in the Hoogsteen hydrogen bonds that define the planar G-tetrads, the core structural motif of G-quadruplexes. nih.govmdpi.com The NMR chemical shift of ¹⁵N7 is highly sensitive to the formation and geometry of this hydrogen bond. nih.govpnas.org
By using ¹⁵N-edited or ¹³C-edited NMR experiments, researchers can selectively observe correlations involving the labeled guanine atoms. nih.gov For instance, a ¹⁵N-edited NOESY experiment on a nucleic acid containing labeled guanine will reveal through-space interactions exclusively between the labeled guanine's protons (like H8) and any other nearby protons, providing precise distance restraints for structure calculation. researchgate.net This allows for the detailed characterization of the guanine's conformation (e.g., syn vs. anti glycosidic torsion angle), its pairing partners, and its stacking interactions within the macromolecular structure. rsc.org This methodology has been successfully applied to determine the folding topologies of various human telomeric G-quadruplexes, where site-specific low-enrichment ¹⁵N-labeling was used to unambiguously assign the crucial imino and H8 protons of the G-tetrads. rsc.orgresearchgate.net
The following table summarizes research findings where isotope-labeled guanine was used to probe specific structural features of G-quadruplexes.
| Macromolecule Studied | Labeling Strategy | NMR Experiment | Key Finding | Reference |
|---|---|---|---|---|
| Human BCL2 Promoter G-Quadruplex | Site-specific low-concentration (6%) [1,2,7-¹⁵N, 2-¹³C]-Guanine | 1D ¹⁵N-filtered experiments | Unambiguous assignment of imino NH1 and aromatic H8 protons, enabling determination of the mixed parallel/antiparallel strand arrangement. | nih.gov |
| Human Telomeric DNA (htel21T₁₈ variant) | Low-enrichment (2%) ¹⁵N site-specific labeling | 2D HMBC and NOESY | Allowed unambiguous assignment of guanosine imino and H8 protons, leading to the determination of a novel chair-type G-quadruplex structure. | rsc.org |
| Human Telomeric DNA (wtTel26) | Site-specific low enrichment (6%) ¹⁵N-labeled guanosine | 1D ¹H and 2D ¹H-¹⁵N HMQC | Enabled direct determination of the folding topology (hybrid-1 type) from the assignment of 12 guanine imino and H8 protons. | researchgate.net |
| Transient Hoogsteen Base Pairs in Duplex DNA | Uniform ¹⁵N labeling | ¹⁵N Relaxation Dispersion | Measured upfield chemical shifts for G N1 (-2.5 ppm) in the transient excited state, providing direct evidence for the loss of the Watson-Crick H-bond and formation of a Hoogsteen base pair. | nih.gov |
Ultimately, the use of Guanine-4,5-¹³C₂,7-¹⁵N and similar isotopically labeled compounds allows NMR spectroscopy to dissect complex nucleic acid structures at an atomic level, providing insights into their biological function and their potential as therapeutic targets. researchgate.net
Guanine 4,5 13c2,7 15n in Studies of Nucleic Acid Turnover and Damage Mechanisms
Assessment of DNA/RNA Synthesis and Degradation Rates
The study of nucleic acid turnover is fundamental to understanding cellular health, proliferation, and response to disease. Stable isotope labeling with compounds like Guanine-4,5-13C2,7-15N has become a cornerstone of this research, allowing for the precise measurement of the dynamic balance between the synthesis of new DNA and RNA molecules and their eventual degradation. silantes.comnih.gov
Quantifying Macromolecular Turnover Using Stable Isotope Incorporation
Stable isotope labeling is a technique that introduces atoms with a heavier, non-radioactive nucleus into molecules to track their metabolic fate. silantes.com When cells are supplied with this compound, this labeled precursor is incorporated into newly synthesized DNA and RNA. medchemexpress.commedchemexpress.commedchemexpress.com By using mass spectrometry to measure the ratio of labeled to unlabeled guanine (B1146940) in nucleic acids over time, scientists can accurately quantify the rates of synthesis and degradation. nih.goveurisotop.com This method offers a dynamic view of nucleic acid metabolism, revealing how quickly these vital macromolecules are turned over within the cell. eurisotop.com
The use of stable isotopes provides a significant advantage over older methods by allowing for the direct measurement of synthesis and degradation rates without the need for radioactive materials. eurisotop.com This enhances the safety and applicability of these studies. The specific labeling pattern of this compound ensures that it can be clearly distinguished from endogenous, unlabeled guanine, leading to highly accurate and sensitive measurements. nih.goveurisotop.com
Differential Labeling Strategies for RNA vs. DNA Metabolism
Researchers can employ differential labeling strategies to specifically investigate RNA versus DNA metabolism. Since RNA is generally synthesized and degraded more rapidly than DNA, short-term exposure to this compound will result in a higher proportion of labeled guanine in the RNA pool compared to the DNA pool. nih.gov By analyzing the incorporation of the stable isotope over different time courses, the distinct metabolic rates of these two nucleic acids can be determined.
Furthermore, specific experimental designs can help to isolate the metabolic pathways of interest. For instance, by synchronizing cell cultures, researchers can study the incorporation of labeled guanine during specific phases of the cell cycle, such as the S phase when DNA replication is most active. nih.gov This allows for a more detailed understanding of how the synthesis and turnover of DNA and RNA are regulated in coordination with cell division. nih.gov
Elucidation of Oxidative Stress-Induced Guanine Modifications
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and a cell's ability to detoxify them, can lead to significant damage to cellular components, including DNA. nih.govnih.gov Guanine is particularly susceptible to oxidative damage due to its low oxidation potential. sciepub.com The use of isotopically labeled guanine, such as this compound, is instrumental in studying the mechanisms of this damage.
Tracing the Formation of Guanine Oxidation Products via this compound
By incorporating this compound into DNA, researchers can trace the formation of specific oxidation products. nih.gov When this labeled DNA is subjected to oxidative stress, any resulting modified guanine will also carry the isotopic label. nih.gov This allows for the unambiguous identification and quantification of oxidation products using mass spectrometry. nih.gov
A notable example is the study of 8-oxo-7,8-dihydroguanine (8-oxoG), a common and mutagenic product of guanine oxidation. nih.gov By using labeled guanine, scientists can precisely determine the amount of 8-oxoG formed under specific oxidative conditions and within particular DNA sequences. nih.govacs.org This approach has been used to demonstrate that the formation of guanine oxidation products can be influenced by the local DNA sequence context. nih.govacs.org
Table 1: Influence of Sequence Context on Guanine Oxidation Products
This interactive table presents data on the formation of different guanine oxidation products when this compound is placed in various DNA sequence contexts and subjected to oxidative stress.
| DNA Sequence Context | Oxidative Agent | Major Oxidation Product | Relative Yield (%) |
| 5'-GG-3' | Riboflavin Photooxidation | 8-oxo-7,8-dihydroguanine (at 5' G) | 65 |
| 5'-GA-3' | Nitrosoperoxycarbonate | 8-oxo-7,8-dihydroguanine (at 3' G) | 58 |
| Duplex End | Hydroxyl Radicals | 2,2-diamino-4-[(2-deoxy-β-D-erythropentofuranosyl)amino]-5(2H)-oxazolone (Z) | 72 |
| MeCG Dinucleotide | Riboflavin Photooxidation | 2,2,4-triamino-2H-oxal-5-one (Z) | Increased |
Mechanisms of C4-C5 and C8-N7 Bond Cleavage in Guanine
The specific labeling of this compound at the C4 and C5 positions is particularly useful for investigating the mechanisms of bond cleavage within the guanine ring. lgcstandards.comresearchgate.net Oxidative damage can lead to the cleavage of the C4-C5 and C8-N7 bonds, resulting in the formation of various lesions. aip.orgresearchgate.net
For example, the oxidation of guanine can lead to the formation of an imidazolone (B8795221) product through a process that involves the cleavage of the C4-C5 bond. researchgate.net Studies using guanine labeled at the C4 position have helped to confirm the proposed mechanisms for the formation of these products. researchgate.net Similarly, understanding the cleavage of the C8-N7 bond is crucial, as this can lead to the formation of other damaging lesions. researchgate.net By tracking the fate of the ¹³C and ¹⁵N labels, researchers can piece together the complex chemical transformations that occur during oxidative DNA damage. researchgate.net
Investigation of DNA Adduct Formation and Repair Pathways
DNA adducts are segments of DNA that have become covalently bound to a chemical species. tera.org These adducts can be formed by exposure to environmental carcinogens or as a result of endogenous metabolic processes. acs.orgresearchgate.net If not repaired, DNA adducts can lead to mutations and potentially cancer. tera.org Stable isotope labeling with this compound provides a powerful method for studying the formation of these adducts and the cellular mechanisms that repair them. tera.orgacs.org
By exposing cells containing DNA labeled with this compound to a specific chemical, any resulting guanine adducts will also be isotopically labeled. This allows researchers to distinguish between adducts formed from the experimental exposure and those that may have been pre-existing. researchgate.net Using highly sensitive mass spectrometry techniques, scientists can then quantify the number of adducts formed and monitor their removal over time as they are processed by DNA repair enzymes. nih.gov
This approach has been instrumental in understanding the dose-response relationships for various carcinogens and in elucidating the efficiency of different DNA repair pathways, such as base excision repair and nucleotide excision repair, in removing specific types of DNA damage. acs.orgnih.gov
Table 2: Common Guanine Adducts and Their Origins
This interactive table provides information on some well-studied guanine adducts, the agents that cause them, and their biological significance.
| Adduct Name | Forming Agent | Biological Significance |
| N7-methylguanine (N7-Me-Gua) | N-methyl-N-nitrosourea (MNU) | Chemically unstable, not considered highly mutagenic. nih.gov |
| N7-ethylguanine (N7-Et-Gua) | N-ethyl-N-nitrosourea (ENU) | Persistence is dependent on chemical stability and DNA repair. nih.gov |
| 7-(2-oxoethyl)guanine (7-OEG) | Vinyl chloride | Major DNA adduct from vinyl chloride exposure, lost primarily through chemical depurination. nih.gov |
| 8-oxo-7,8-dihydroguanine (8-oxoG) | Reactive Oxygen Species (ROS) | A common mutagenic lesion resulting from oxidative stress. nih.gov |
Monitoring N7-Guanine Adducts and Depurination Kinetics with this compound
The N7 position of guanine is the most nucleophilic site in DNA, making it a primary target for a wide range of electrophilic chemical carcinogens. nih.gov The resulting N7-guanine adducts are often chemically unstable, which leads to their spontaneous cleavage from the DNA backbone through a process called depurination. nih.gov This instability, characterized by half-lives ranging from a few hours to around 150 hours, creates an apurinic (AP) site, a type of DNA lesion that can be mutagenic if not repaired. nih.gov
The use of stable isotope-labeled compounds is critical for studying the kinetics of these processes in vivo. By exposing biological systems to a precursor that forms a labeled N7-adduct, researchers can monitor the rates of both adduct formation and loss over time. For example, in studies investigating the effects of vinyl chloride (VC), a known human carcinogen, rats were exposed to [¹³C₂]-VC. nih.gov This led to the formation of the exogenous adduct [¹³C₂]-7-(2-oxoethyl)guanine ([¹³C₂]-7-OEG), a major N7-guanine adduct. By measuring the concentration of this labeled adduct in liver and lung DNA at different time points after exposure, researchers determined its persistence. nih.gov
The findings from such studies demonstrate that the half-life of the adduct can be precisely calculated. In one study, the half-life of [¹³C₂]-7-OEG in both liver and lung tissue of rats was found to be approximately 4 days, a rate that is believed to primarily reflect chemical depurination. nih.gov This kind of kinetic data is invaluable for understanding how quickly the primary damage is removed and converted into secondary lesions like AP sites.
Table 1: Persistence of Exogenous N7-Guanine Adducts in Rats Exposed to [¹³C₂]-Vinyl Chloride Data derived from studies on the depurination kinetics of N7-guanine adducts. nih.gov
| Time Post-Exposure | Tissue | Adduct Concentration (adducts per 10⁶ guanine) | Calculated Half-Life |
| 5 Days | Liver | 104.0 ± 23.0 | ~4 days |
| 5 Days | Lung | 39.0 (approx.) | ~4 days |
| 2 Weeks | Liver | Decreased | Not Applicable |
| 4 Weeks | Liver | Decreased | Not Applicable |
| 8 Weeks | Liver | Decreased | Not Applicable |
This interactive table summarizes research findings on the persistence of labeled N7-guanine adducts, providing a clear view of depurination rates in different tissues.
Role of this compound in Understanding Endogenous and Exogenous DNA Damage
A significant challenge in toxicology and cancer research is distinguishing between DNA damage caused by external agents (exogenous) and that arising from normal cellular processes (endogenous), such as oxidative stress and lipid peroxidation. tera.orgnih.gov Many DNA adducts formed by environmental carcinogens are structurally identical to those created endogenously. tera.orgresearchgate.net Stable isotope labeling and mass spectrometry (SILMS) provides a definitive solution to this problem. tera.orgresearchgate.net
By using a labeled precursor like this compound, or more commonly, a labeled carcinogen, any adducts formed from the external source will carry the isotopic signature. This allows them to be clearly distinguished from the unlabeled endogenous adducts by their mass difference in a mass spectrometer. researchgate.net
Research on vinyl chloride provides a clear example. Using [¹³C₂]-VC, scientists were able to detect and quantify both endogenous 7-OEG and exogenous [¹³C₂]-7-OEG in the same tissue samples. nih.gov These studies demonstrated for the first time that 7-OEG is formed endogenously. nih.gov The results showed that while endogenous levels were relatively consistent across different tissues, the levels of exogenous adducts varied significantly, with the highest concentrations found in the liver, the primary site of VC metabolism. nih.gov This approach allows for a precise assessment of the contribution of external exposure to the total DNA damage burden.
Table 2: Comparison of Endogenous and Exogenous N7-OEG Adducts in Rat Tissues Data from a study using stable isotope-labeled vinyl chloride to differentiate DNA damage sources. nih.gov
| Tissue | Endogenous 7-OEG (adducts/10⁶ guanine) | Exogenous [¹³C₂]-7-OEG (adducts/10⁶ guanine) | Ratio of Exogenous to Endogenous |
| Liver | ~2 | 104.0 | ~50-fold |
| Lung | ~0.2 | 39.0 | ~200-fold |
| Kidney | ~1 | 39.0 | ~40-fold |
| Brain | ~1 | 3.0 | ~4-fold |
| Spleen | ~1.2 | 2.0 | ~1.7-fold |
| Testis | ~10 | 1.0 | ~0.1-fold |
This interactive table illustrates the power of stable isotope labeling to quantify and compare DNA damage from both internal and external sources across various tissues.
Cellular Response to Guanine Damage and Stress Signatures
The presence of damaged guanine bases in DNA triggers a complex network of cellular responses, including the activation of DNA repair pathways, cell-cycle checkpoints, and changes in gene expression. acs.org Isotopically labeled guanine is instrumental in dissecting these responses by allowing researchers to introduce specific types of damage and trace their downstream consequences.
Linkages between this compound Labeling and Cellular Stress Biomarkers
DNA adducts themselves are considered critical biomarkers of exposure and effect, directly quantifying the dose of a carcinogen that has reached and reacted with the genetic material. nih.govtera.org The use of this compound allows for the precise measurement of these primary damage biomarkers. Furthermore, by tracing the fate of this labeled guanine, researchers can establish correlations between the level of specific DNA adducts and the induction of other cellular stress biomarkers.
For instance, the formation of guanine adducts is often linked to oxidative stress. researchgate.net Oxidative stress can be monitored by measuring biomarkers such as allantoin (B1664786) (a product of uric acid oxidation) or 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) in urine or tissues. By using a labeled compound to quantify the formation of a specific exogenous adduct, researchers can investigate how this damage correlates with systemic or tissue-specific markers of oxidative stress, helping to elucidate the mechanisms of toxicity. This approach can reveal whether a chemical induces damage primarily through direct adduction or by triggering broader stress pathways like the production of reactive oxygen species (ROS). researchgate.net
Translational and Transcriptional Responses to Altered Guanine Metabolism
DNA damage can have profound effects on gene expression by interfering with the process of transcription. nih.gov When DNA damage, such as the oxidation of guanine to 8-oxo-dG, occurs within the promoter region of a gene, it can act as a switch, either up-regulating or down-regulating transcription. researchgate.netnih.gov This interference can trigger a DNA damage response that involves changes in the expression of genes related to DNA repair, cell cycle control, and apoptosis. sigmaaldrich.com
Using a site-specifically incorporated labeled guanine, like this compound, allows for the introduction of a specific lesion at a precise location within a gene's regulatory sequence. Researchers can then employ transcriptomic techniques (like RNA-seq) and proteomic or translatomic methods (like Ribo-seq) to obtain a global snapshot of the cellular response. mdpi.com This strategy makes it possible to directly link a specific type of guanine damage to subsequent changes in mRNA levels and protein synthesis. Studies have shown that DNA damaging agents induce dramatic transcriptional changes, altering the expression of thousands of genes. mdpi.com By isolating the effect of a single, labeled lesion, the specific signaling pathways and gene networks that respond to that particular form of guanine damage can be identified with high precision.
Advanced Methodological Integration and Future Research Directions
Combined Mass Spectrometry and NMR Approaches for Comprehensive Analysis
The combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful toolkit for the detailed analysis of isotopically labeled compounds like Guanine-4,5-13C2,7-15N.
A variety of 2D NMR experiments, such as 1H{13C} HSQC-TOCSY, can be employed to define the positional isotopomers of compounds derived from precursors enriched in stable isotopes like 13C and 15N. nih.gov This information is crucial for the unambiguous reconstruction of metabolic pathways. nih.gov
To effectively handle the large and complex datasets generated by combined MS and NMR experiments, the development of integrated data analysis workflows is essential. lcms.czthermofisher.com Software platforms like Compound Discoverer from Thermo Fisher Scientific offer tools to process data from stable isotope labeling experiments, enabling the identification of labeled compounds and the mapping of this information onto biological pathways. thermofisher.com Such workflows streamline the process from data acquisition to biological interpretation. lcms.czthermofisher.com
These integrated workflows often involve several key steps:
Detection of Labeled Compounds: Algorithms are used to identify ions that show the characteristic mass shift corresponding to the incorporation of 13C and 15N isotopes. lcms.czresearchgate.net
Quantification of Isotopic Enrichment: The relative abundances of different mass isotopomers are calculated to determine the extent of labeling. researchgate.netfrontiersin.org
Data Visualization: Interactive tools are used to visualize the mass isotopomer distributions and map them onto metabolic networks. researchgate.net
The development of such integrated systems allows researchers to move from raw data to actionable insights more efficiently, facilitating a deeper understanding of metabolic fluxes and network rearrangements. thermofisher.com
Computational Modeling and Isotopic Tracing Simulations
Computational modeling plays a crucial role in interpreting the data from stable isotope labeling experiments and predicting metabolic behavior.
Flux Balance Analysis (FBA) is a computational method used to predict metabolic fluxes in a genome-scale metabolic model. nih.gov When combined with data from stable isotope labeling experiments, a technique known as 13C-Metabolic Flux Analysis (13C-MFA), it becomes a powerful tool for quantifying intracellular metabolic fluxes. nih.govresearchgate.net The framework of MFA is not limited to 13C and can be extended to include other isotopes like 15N. nih.gov
The general workflow for a 13C-15N-MFA involves:
Performing a dual isotopic labeling experiment with a 13C and 15N source under steady-state conditions. nih.govbiorxiv.org
Measuring the mass isotopomer distributions of intracellular metabolites using mass spectrometry. nih.gov
Constructing a carbon-nitrogen metabolic model that tracks the transitions of both 13C and 15N atoms. nih.gov
Using the experimental data and the model to infer the carbon and nitrogen fluxes. nih.gov
This approach has been successfully applied to quantify carbon and nitrogen fluxes in mycobacteria, establishing glutamate (B1630785) as a central node for nitrogen metabolism. nih.govembopress.org
Isotope-resolved metabolomics aims to reconstruct metabolic networks by tracking the flow of stable isotopes through metabolic transformations. nih.govnih.gov Using tracers like this compound, researchers can follow the incorporation of labeled atoms into various metabolites, providing direct evidence for metabolic pathways. nih.gov
Ultrahigh-resolution MS can resolve and count isotopic labels in metabolites, while tandem MS (MS/MS) helps to identify isotopic enrichment in specific substructures. nih.gov This allows for the detailed mapping of atom transitions and the reconstruction of complex metabolic networks, including nucleotide biosynthesis. nih.govoup.com For instance, the sources of carbon and nitrogen atoms for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides can be determined by tracing the labeled atoms from precursors. nih.gov
Emerging Technologies in Stable Isotope Labeling and Detection
The field of stable isotope analysis is continually evolving, with new technologies emerging that promise to enhance the sensitivity, resolution, and scope of metabolic studies.
Recent advancements include:
Higher-order multiplexing: This involves combining metabolic labeling with chemical labeling techniques, such as isobaric tags for relative and absolute quantification (iTRAQ) and tandem mass tags (TMT), to increase the number of samples that can be analyzed simultaneously. nih.gov
Advanced Mass Spectrometry Techniques: The development of techniques like inductively coupled plasma mass spectrometry (ICP-MS) and secondary ion mass spectrometry (SIMS) provides highly sensitive methods for detecting metal stable isotope labels, offering an alternative to traditional fluorescence detection. biophysics-reports.org
Improved Spatial Resolution: Laser ablation-isotope ratio mass spectrometry (LA-IRMS) is an emerging technique that allows for the visualization of isotopically labeled compounds with higher spatial resolution. ccspublishing.org.cn
Artificial Intelligence and Machine Learning: The integration of AI and machine learning into data analysis workflows is expected to improve the reliability and accessibility of stable isotope techniques, enabling more sophisticated interpretation of complex datasets. mdpi.com
These emerging technologies, in conjunction with established methods, will continue to push the boundaries of what can be learned from stable isotope tracing experiments using compounds like this compound.
Microfluidic Platforms for High-Throughput Isotopic Tracing
While direct studies detailing the use of this compound on microfluidic platforms are not yet prevalent, the integration of stable isotope tracing with microfluidics represents a significant technological frontier. Microfluidic devices, or "lab-on-a-chip" systems, offer precise control over the cellular microenvironment and enable the analysis of very small sample volumes, making them ideal for high-throughput experiments with expensive labeled compounds. scispace.com
The combination of techniques like Stable Isotope Resolved Metabolomics (SIRM) with microfluidic platforms could allow for rapid, parallel processing of numerous cell culture experiments. nih.gov In such a setup, cells could be cultured in micro-chambers and fed media containing this compound. The subsequent analysis of labeled metabolites by mass spectrometry would facilitate high-throughput screening to understand how different genetic backgrounds or drug treatments affect purine metabolism. This approach would significantly accelerate the pace of research, particularly in areas like drug discovery and systems biology, by allowing for the kinetic analysis of RNA synthesis and degradation on a large scale. lexogen.comlexogen.com
In Vivo Applications of this compound for Organismal Metabolism
The use of stable isotope tracers is crucial for delineating metabolic pathways at the whole-organism level. nih.govnih.gov Introducing a labeled compound like this compound directly into a model organism allows researchers to trace its incorporation into various tissues and metabolic end-products, providing a dynamic view of systemic metabolism. aacrjournals.org
Research Findings in Model Organisms:
Studies in model organisms such as Drosophila melanogaster (fruit fly) and Caenorhabditis elegans (nematode worm) have successfully employed stable isotope tracing to investigate metabolism, aging, and disease.
In Drosophila, global stable-isotope tracing has been developed to achieve metabolome-wide coverage, revealing a metabolic shift from glycolysis towards serine and purine metabolism during aging. nih.govresearchgate.netbohrium.com This technique allows for the quantitative measurement of labeling patterns and rates on a broad scale. researchgate.netresearchgate.net
In C. elegans, exposing the worms to ¹³C-labeled glucose allows for the tracking of carbon atoms through central metabolic pathways, including the TCA cycle and amino acid synthesis. nih.gov This method can discriminate the metabolic effects of specific genetic mutations, such as those affecting mitochondrial function. nih.govnih.gov
By feeding an organism this compound, researchers could specifically follow the flux through the purine salvage pathway, quantifying its contribution to the nucleotide pools in different tissues and at different life stages. This is critical for understanding how organisms adapt their metabolic strategies in response to developmental cues, dietary changes, or genetic mutations.
Table 1: Representative In Vivo Isotope Tracing Studies in Model Organisms
| Model Organism | Isotopic Tracer Used | Key Metabolic Pathway(s) Investigated | Primary Analytical Technique | Reference |
|---|---|---|---|---|
| Drosophila melanogaster | ¹³C-glucose, ¹³C-glutamine | System-wide metabolism, including glycolysis, serine synthesis, and purine metabolism | Liquid Chromatography-Mass Spectrometry (LC-MS) | researchgate.net |
| Caenorhabditis elegans | researchgate.netnih.gov¹³C₂-glucose | TCA cycle, amino acid synthesis, mitochondrial function | High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |
Broader Implications for Understanding Nucleotide Metabolism in Health and Disease
The study of nucleotide metabolism using tracers like this compound has profound implications for understanding the molecular basis of health and disease. Dysregulation of nucleotide synthesis is a hallmark of various pathologies, including cancer and inherited metabolic disorders. nih.govmdpi.com
Insights into Regulatory Mechanisms of Purine Synthesis
Purine synthesis is a tightly controlled process, regulated by transcription factors and allosteric feedback inhibition to meet cellular demand while avoiding wasteful energy expenditure. nih.govmdpi.com Stable isotope tracing is a key method for dissecting these complex regulatory networks. nih.gov
By introducing a labeled precursor and measuring the isotopic enrichment in downstream metabolites over time, researchers can quantify the flux through both the de novo and salvage pathways. aacrjournals.orgnih.gov For example, studies using labeled glutamine and glycine (B1666218) have elucidated how cancer cells reprogram their metabolism. The transcription factor MYC, which is often overexpressed in tumors, directly upregulates the expression of genes involved in nucleotide biosynthesis. nih.gov
Using this compound allows for the specific interrogation of the purine salvage pathway, which recycles existing nucleobases. aacrjournals.org Research has shown that the balance between de novo synthesis and salvage is highly dynamic and context-dependent. For instance, in certain cancer cells, the loss of a key salvage enzyme, HPRT1, leads to an increased reliance on the de novo pathway. nih.gov This dependency creates a vulnerability that can be exploited for therapeutic purposes. Tracing experiments reveal how feedback loops, such as the inhibition of key enzymes by downstream products like AMP and GMP, are altered in disease states. nih.gov
Table 2: Key Regulatory Points in Purine Synthesis Investigated by Isotope Tracing
| Regulatory Mechanism | Key Enzymes/Factors | Role of Isotope Tracing | Example Tracer | Reference |
|---|---|---|---|---|
| Feedback Inhibition | PRPP amidotransferase, IMP dehydrogenase | Quantifies how downstream purines (e.g., AMP, GMP) allosterically inhibit early pathway steps. | ¹⁵N-Glutamine | nih.gov |
| Transcriptional Regulation | MYC, Rb/E2F | Measures the impact of transcription factor activity on the overall flux into nucleotide synthesis. | ¹³C-Glucose | nih.gov |
| Pathway Crosstalk | HPRT1 (Salvage), GART (De Novo) | Determines the relative contribution of de novo vs. salvage pathways to nucleotide pools. | [¹³C₂,¹⁵N]-glycine | nih.gov |
Potential as a Research Tool for Therapeutic Target Identification (excluding clinical trials)
Metabolic flux analysis using stable isotopes is a powerful tool for identifying novel therapeutic targets, particularly in oncology. creative-proteomics.comacs.org Since cancer cells have a heightened demand for nucleotides to sustain rapid proliferation, the enzymes of the purine biosynthetic pathways are attractive targets for drug development. nih.govahajournals.org
Research using isotopic tracers has revealed that tumors can rely on either the de novo or the salvage pathway for purine synthesis, and this preference can dictate their sensitivity to specific inhibitors. aacrjournals.orgnih.gov For example, a study on H3K27M-mutant diffuse midline glioma showed that these cancer cells have higher de novo synthesis activity. nih.gov Inhibition of this pathway made the cells more sensitive to radiation therapy. However, the cells could compensate by upregulating the salvage pathway. nih.gov This suggests that a dual-targeting strategy, inhibiting both pathways, could be more effective.
This compound can be used in preclinical research to:
Identify Metabolic Dependencies: Determine the extent to which a specific cancer cell line relies on guanine (B1146940) salvage for survival and proliferation.
Validate Enzyme Inhibitors: Assess the efficacy of a drug candidate that targets a salvage pathway enzyme (like HPRT1) by measuring the disruption of labeled guanine incorporation into DNA and RNA.
Uncover Resistance Mechanisms: Investigate how cancer cells adapt their purine metabolism to overcome treatment with a de novo pathway inhibitor, for instance, by measuring the increase in flux from labeled guanine through the salvage pathway.
This research provides fundamental insights into tumor metabolism and helps identify and validate metabolic vulnerabilities that can be targeted for future therapeutic development. aacrjournals.orgacs.org
Q & A
Q. How does isotopic labeling with Guanine-4,5-13C2,7-15N enhance precision in metabolic flux analysis?
Methodological Answer:
- Isotopic labeling allows tracking of guanine incorporation into nucleic acids or metabolic intermediates. To design such experiments:
- Use mass spectrometry (MS) or nuclear magnetic resonance (NMR) to detect labeled atoms in downstream metabolites.
- Include unlabeled controls to distinguish natural abundance isotopes from experimental signals.
- Optimize sampling intervals to capture dynamic metabolic shifts (e.g., pulse-chase protocols).
Q. What steps are critical for maintaining isotopic purity during experimental workflows?
Methodological Answer:
- Validate purity via high-resolution MS and chromatographic separation to detect contaminants (e.g., unlabeled guanine).
- Store labeled compounds in inert, moisture-free conditions to prevent degradation.
- Reference primary literature for synthesis protocols and purity benchmarks, avoiding over-reliance on vendor specifications .
- Document batch-specific isotopic enrichment levels in the "Materials and Methods" section to ensure reproducibility .
Q. How should researchers design controlled experiments to minimize confounding variables in isotopic tracing studies?
Methodological Answer:
- Use paired experimental and control groups with identical growth conditions except for the isotopic label.
- Standardize cell culture media composition to avoid unintended isotope dilution from carbon/nitrogen sources.
- Predefine acceptance criteria for technical replicates (e.g., <5% variance in MS peak ratios) .
Q. What validation methods are recommended for confirming the synthesis or procurement of this compound?
Methodological Answer:
- Cross-validate supplier data with independent analytical techniques (e.g., isotope-ratio MS).
- Compare NMR spectra with published reference data for 13C/15N chemical shifts.
- Report validation steps in supplementary materials to enhance transparency .
Advanced Research Questions
Q. How can researchers mitigate isotopic dilution effects in long-term cell culture studies using this compound?
Methodological Answer:
Q. What statistical frameworks resolve contradictions in isotopic enrichment data across replicate experiments?
Methodological Answer:
- Apply ANOVA or mixed-effects models to distinguish technical vs. biological variability.
- Use false-discovery-rate corrections for multi-omic datasets (e.g., proteomics + isotopologue mapping).
- Report confidence intervals and effect sizes in results, avoiding overinterpretation of non-significant trends .
Q. How can this compound be integrated with multi-omic approaches to study nucleotide recycling pathways?
Methodological Answer:
- Pair isotopic tracing with transcriptomics/proteomics to correlate flux changes with enzyme expression.
- Use stable isotope-resolved metabolomics (SIRM) to map 13C/15N incorporation into DNA/RNA and secondary metabolites.
- Discuss limitations (e.g., isotopic scrambling in salvage pathways) in the "Discussion" section .
Q. What advanced computational tools improve the resolution of isotopic labeling data in complex biological systems?
Methodological Answer:
Q. How should researchers assess the long-term stability of this compound under varying storage conditions?
Methodological Answer:
Q. What strategies validate isotopic labeling efficiency when cross-referencing with non-mass-based assays (e.g., fluorescence)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
